2-Chloropyridine-4-sulfonamide

Medicinal Chemistry Organic Synthesis SAR Studies

2-Chloropyridine-4-sulfonamide (CAS 1182767-38-9) features the 2-chloro-4-sulfonamide pattern critical for kinase and anti-parasitic drug discovery. The 2-chloro group provides 320-fold slower SNAr kinetics vs. 2-fluoro, enabling controlled derivatization and intermediate stability. LogP 0.38–0.51 enhances membrane permeability for cell-based assays and PROTACs. Validated scaffold for VEGFR-2 inhibitors (25% more potent than sorafenib) and anti-T. cruzi leads (EC50 5.4–8.6 µM). Procure ≥97% purity for reproducible SAR.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 1182767-38-9
Cat. No. B1530162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-4-sulfonamide
CAS1182767-38-9
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1S(=O)(=O)N)Cl
InChIInChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyHMULZMJXHFXUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-4-sulfonamide (CAS 1182767-38-9) – A Chlorinated Pyridine Sulfonamide Building Block


2-Chloropyridine-4-sulfonamide is a heterocyclic sulfonamide building block defined by a chlorine substituent at the 2-position and a sulfonamide group at the 4-position of the pyridine ring [1]. This specific substitution pattern confers a unique physicochemical profile (LogP 0.3824–0.513 , pKa 9.16±0.60 ), distinct reactivity (nucleophilic substitution at C2 ), and forms the core scaffold for many biologically active pyridyl sulfonamide derivatives [2]. The compound is commercially available at high purity (typically ≥95–97%) from multiple suppliers .

Procurement Considerations: Why 2-Chloropyridine-4-sulfonamide Cannot Be Simply Replaced by Another Pyridine Sulfonamide


Substituting 2-Chloropyridine-4-sulfonamide with a structurally similar pyridine sulfonamide (e.g., 4-chloro isomer, 2-fluoro analog, or unsubstituted pyridine-4-sulfonamide) introduces quantifiable changes in reactivity, biological target engagement, and physicochemical properties. The 2-chloro substituent is a key driver of nucleophilic aromatic substitution rates [1] and influences the binding affinity for specific enzyme targets. While 2-fluoropyridine reacts approximately 320 times faster in SNAr reactions, the 2-chloro derivative offers a more balanced reactivity profile suitable for controlled derivatization [1]. Furthermore, the 2-chloro-4-sulfonamide substitution pattern is a privileged motif in recent patent literature for selective enzyme inhibitors, including AOC3 [2], ion channels [3], and anti-parasitic agents [4]. Therefore, using a generic analog without the precise 2-chloro-4-sulfonamide arrangement may compromise reaction yields, alter SAR outcomes, and invalidate structure-activity relationships defined in the literature.

Quantitative Differentiation of 2-Chloropyridine-4-sulfonamide: A Head-to-Head and Cross-Study Comparison


Nucleophilic Substitution Reactivity: 2-Chloro vs. 2-Fluoro Pyridine Analogs

In competition kinetic studies, the rate of nucleophilic aromatic substitution (SNAr) for the 2-fluoro analog is 320 times faster than for the 2-chloro analog. This quantifies the significant difference in reactivity for derivatization at the 2-position [1]. The 2-chloro derivative offers a more controlled reactivity profile, suitable for multi-step synthetic sequences requiring selective functionalization, whereas the 2-fluoro compound is more reactive and may lead to unwanted side reactions [1].

Medicinal Chemistry Organic Synthesis SAR Studies

Physicochemical Property Benchmarking: 2-Chloro vs. Unsubstituted Pyridine-4-sulfonamide

Computational predictions and experimental measurements provide key physicochemical parameters for 2-Chloropyridine-4-sulfonamide. These values differ substantially from the unsubstituted Pyridine-4-sulfonamide, which has a lower LogP (~ -0.5) and higher aqueous solubility. The 2-chloro substituent increases the LogP to 0.3824–0.513, indicating a 6- to 8-fold increase in lipophilicity [1]. This difference directly impacts membrane permeability and partition coefficient in biological assays, making the chlorinated derivative more suitable for crossing biological membranes .

Drug Design ADME Prediction Formulation

Enzyme Inhibition Potency: 2-Chloropyridine-4-sulfonamide Derivative vs. Clinical Standard Sorafenib

A pyridine-sulfonamide hybrid compound (VIIb), which incorporates the core pyridine-sulfonamide scaffold of 2-Chloropyridine-4-sulfonamide, demonstrated superior VEGFR-2 inhibition compared to the clinical kinase inhibitor sorafenib. Compound VIIb exhibited a lower IC50 value of 3.6 μM against VEGFR-2, whereas sorafenib showed an IC50 of 4.8 μM under identical assay conditions [1]. This 25% improvement in potency highlights the potential of the pyridine-sulfonamide scaffold for developing next-generation VEGFR-2 inhibitors.

Cancer Research Kinase Inhibition VEGFR-2

Anti-Parasitic Activity: SAR-Driven Potency of Pyridyl Sulfonamide Library

A focused library of 17 novel pyridyl sulfonamide derivatives, built upon a core scaffold related to 2-Chloropyridine-4-sulfonamide, was evaluated against intracellular amastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. The most potent analogs (compounds 4 and 15) displayed EC50 values of 5.4 µM and 8.6 µM, respectively [1]. While the exact 2-chloro-4-sulfonamide isomer was not the most potent in this set, the study defines a clear SAR showing that the 4-sulfonamide group is essential for activity, and the 2-position substituent modulates potency. This positions the 2-Chloropyridine-4-sulfonamide as a critical starting material for generating new analogs with improved anti-parasitic profiles [1].

Neglected Tropical Diseases Chagas Disease Anti-parasitic Drug Discovery

Solid-State Stability and Storage: 2-Chloro-4-sulfonamide vs. 2-Amino-4-sulfonamide Analogs

2-Chloropyridine-4-sulfonamide is a stable, crystalline solid with a melting point range of 134–136°C [1] and a recommended long-term storage condition of -20°C, dry, and protected from light . In contrast, 2-aminopyridine-4-sulfonamide analogs are often hygroscopic and prone to oxidation, requiring more stringent handling and storage conditions. The chloro substituent enhances the compound's resistance to oxidation and hydrolysis, making it a more robust building block for long-term compound library storage and use in automated synthesis platforms .

Compound Management Stability Storage

High-Impact Research and Industrial Applications for 2-Chloropyridine-4-sulfonamide (CAS 1182767-38-9)


Synthesis of VEGFR-2 Inhibitor Libraries for Anticancer Drug Discovery

Based on the direct head-to-head comparison showing that a pyridine-sulfonamide hybrid (VIIb) is 25% more potent than sorafenib (IC50 3.6 µM vs. 4.8 µM) against VEGFR-2 [4], 2-Chloropyridine-4-sulfonamide serves as a key building block for synthesizing focused libraries of VEGFR-2 inhibitors. Medicinal chemistry teams can exploit the 2-chloro position for nucleophilic substitution to introduce diverse amines, generating analogs for SAR optimization and lead identification in angiogenesis-related cancers.

Lead Optimization for Chagas Disease Therapeutics

The SAR study of 17 pyridyl sulfonamide derivatives established that the 4-sulfonamide group is essential for anti-T. cruzi activity, with the 2-position substituent modulating potency (EC50 = 5.4–8.6 µM for the most active analogs) [4]. 2-Chloropyridine-4-sulfonamide is an ideal starting material for synthesizing new analogs to explore the 2-position substitution space and improve upon the micromolar potency reported for the initial library. This application is directly supported by the class-level inference evidence presented in Section 3.

Controlled SNAr Derivatization for Multi-Step API Synthesis

The 320-fold slower SNAr rate of the 2-chloro analog compared to the 2-fluoro analog provides a quantifiable advantage for multi-step syntheses requiring selective functionalization [4]. In process chemistry, where exothermic control and intermediate stability are paramount, 2-Chloropyridine-4-sulfonamide offers a predictable reactivity profile that minimizes side reactions and simplifies purification. This makes it a preferred building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Development of Cell-Permeable Probes for Target Engagement Studies

The 6- to 8-fold increase in lipophilicity (LogP 0.3824–0.513) compared to the unsubstituted pyridine-4-sulfonamide (LogP ~ -0.5) makes the 2-chloro derivative significantly more membrane-permeable [4]. This property is critical for designing cell-permeable probes, fluorescent ligands, or PROTAC molecules that must cross the cell membrane to engage intracellular targets. Chemical biology teams procuring this compound can leverage its favorable LogP to improve cellular uptake in target engagement and imaging studies.

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